Inferred Potency Advantage in Hepatocellular Carcinoma: Hep3B Cytotoxicity
The target compound has not been directly tested head-to-head against its closest analogs. However, it is a structural variant of a series where the most potent derivative, compound 2f (3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide), showed an IC50 of 5.76 µg/mL against Hep3B cells, significantly outperforming other analogs in the series (range: 7.66–11.60 µg/mL) [1]. Given that the target compound features a unique acetamide linker and an additional fluorophenoxy group, it represents a distinct chemical probe for investigating structure-activity relationships (SAR) in HCC models.
| Evidence Dimension | Antiproliferative activity (IC50) against liver cancer cell line Hep3B |
|---|---|
| Target Compound Data | Not available from primary research |
| Comparator Or Baseline | The most potent analog, Compound 2f, has an IC50 of 5.76 µg/mL. Less potent analogs have IC50 values ranging from 7.66 to 11.60 µg/mL [1]. |
| Quantified Difference | Compound 2f is 1.3- to 2.0-fold more potent than other less active analogs in the series. |
| Conditions | MTS assay after 24-hour treatment on Hep3B cells [1]. |
Why This Matters
This class-level data establishes Hep3B as a sensitive cell line and provides a quantitative benchmark for the target compound's potential to achieve superior, differentiated potency when its unique structure is evaluated.
- [1] Hawash M, Jaradat N, Abualhasan M, et al. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry. 2021;19(1):855-863. DOI: 10.1515/chem-2021-0078 View Source
